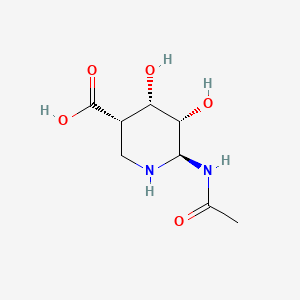

Siastatin B

Description

This compound has been reported in Streptomyces nobilis and Streptomyces verticillus with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5R,6R)-6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15)/t4-,5-,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTKLICLJUKNCG-ZTYPAOSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(CN1)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](CN1)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203265 | |

| Record name | 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54795-58-3 | |

| Record name | Siastatin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54795-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054795583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siastatin B microbial | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Biochemical Profile of Siastatin B from Streptomyces verticillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siastatin B, a potent glycosidase inhibitor isolated from the fermentation broth of Streptomyces verticillus, has garnered significant interest within the scientific community for its broad spectrum of biological activities. First identified in 1974, this iminosugar has demonstrated effective inhibition of viral, bacterial, and human sialidases (neuraminidases), as well as β-glucuronidases and heparanase.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, and a summary of its inhibitory profile. While the specific biosynthetic pathway in Streptomyces verticillus remains to be fully elucidated, a putative pathway is proposed based on known iminosugar biosynthesis in related actinomycetes. Furthermore, this guide presents generalized experimental protocols for the fermentation, isolation, and characterization of this compound, alongside a comprehensive compilation of its reported inhibitory activities against various enzymes. The recent discovery that this compound's breakdown products are responsible for the inhibition of certain glycosidases has opened new avenues for the design of novel therapeutics.

Introduction

Iminosugars represent a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of carbohydrate-processing enzymes, making them valuable tools for studying biological processes and promising candidates for drug development. This compound, a natural 1-N-iminosugar, was first discovered and isolated from the culture broth of Streptomyces verticillus by Umezawa and colleagues in 1974.[1][2] Structurally, it is a geminal diamine with an N-acetyl functional group at the 2-position, bearing a resemblance to N-acetylneuraminic acid.[1][2] This structural similarity is believed to be the basis for its potent inhibitory activity against a wide array of sialidases.

Beyond its well-documented effects on neuraminidases, this compound has also been shown to inhibit other glycosidases, including β-glucuronidases and human heparanase, expanding its potential therapeutic applications into areas such as cancer and lysosomal storage disorders.[1][2] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the scientific intricacies of this compound.

Biosynthesis of this compound in Streptomyces verticillus

While the complete biosynthetic gene cluster and enzymatic pathway for this compound in Streptomyces verticillus have not yet been fully characterized in the available literature, a putative pathway can be proposed based on the known biosynthesis of other iminosugar compounds in Streptomyces species. The biosynthesis of such secondary metabolites is a complex process, often involving a series of enzymatic reactions that modify a primary metabolite precursor.

Putative Biosynthetic Pathway:

The biosynthesis of the piperidine ring, the core structure of this compound, is likely to originate from a sugar precursor, such as a hexose phosphate from primary metabolism. The key steps are hypothesized to involve:

-

Epimerization and Dehydrogenation: Initial enzymatic modifications of the sugar precursor.

-

Transamination: Introduction of a nitrogen atom, a critical step in iminosugar formation.

-

Cyclization: Formation of the piperidine ring structure.

-

Further Modifications: Additional enzymatic steps, such as acetylation, to yield the final this compound molecule.

A simplified, proposed logical flow for the biosynthesis is depicted in the following diagram:

Caption: A putative biosynthetic pathway for this compound.

Mechanism of Action

This compound exerts its inhibitory effects through multiple mechanisms, with recent research revealing a nuanced mode of action, particularly against β-glucuronidases and heparanase.

Inhibition of Sialidases (Neuraminidases)

As a structural analog of N-acetylneuraminic acid, this compound acts as a competitive inhibitor of sialidases. It is believed to mimic the transition state of the sialoside hydrolysis reaction, binding with high affinity to the active site of the enzyme and preventing the cleavage of terminal sialic acid residues from glycoconjugates.[2]

Inhibition of β-Glucuronidases and Heparanase

A groundbreaking discovery has shown that this compound itself is not the direct inhibitor of β-glucuronidases and heparanase. Instead, in aqueous solution, this compound can undergo degradation to form two key breakdown products: a hemiaminal and a 3-geminal diol iminosugar (3-GDI).[1][2][3][4] These breakdown products are the actual potent inhibitors of these enzymes. This finding has significant implications for the development of new glycosidase inhibitors, suggesting that pro-drugs that generate these active compounds in situ could be a promising therapeutic strategy.

The following diagram illustrates the mechanism of inhibition of β-glucuronidases by this compound's breakdown products.

References

- 1. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.technion.ac.il [cris.technion.ac.il]

The Pro-Inhibitor Mechanism of Siastatin B: A Technical Guide to its Action as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Siastatin B, a potent, broad-spectrum glycosidase inhibitor. Traditionally viewed as a transition-state analog for sialidases, recent crystallographic and kinetic evidence has revealed a more complex and elegant mechanism, identifying this compound as a "pro-inhibitor" that generates the true active compounds in situ. This guide consolidates the latest findings on its activation, binding kinetics, and structural interactions with key enzyme targets, offering a valuable resource for researchers in enzymology and therapeutic development.

Core Mechanism of Action: A Pro-Inhibitor Pathway

This compound is a natural product 1-N-iminosugar that demonstrates inhibitory activity against three distinct classes of glycosidases: sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases[1]. While its structural similarity to 5-N-acetylneuraminic acid explains its role as a competitive, transition-state analog inhibitor of sialidases[1][2], its mechanism against β-glucuronidases and the therapeutically relevant human heparanase has been shown to be indirect.

Recent studies have overturned the long-held belief that this compound directly inhibits these enzymes. Instead, crystallographic analysis of enzyme-inhibitor complexes revealed that this compound itself is absent from the active site[1]. The true inhibitors are breakdown products generated from the parent compound[1]. This positions this compound as a pro-inhibitor , which undergoes chemical transformation to yield two classes of highly potent inhibitors.

The proposed activation pathway is as follows:

-

Initial Degradation: this compound (1) is proposed to degrade, potentially facilitated by the enzymatic microenvironment, into a hemiaminal, galacturonic-noeuromycin (4). This compound is the first naturally occurring inhibitor of the noeuromycin class[1].

-

Rearrangement and Hydration: The hemiaminal can undergo further transformation through elimination, rearrangement, and tautomerization to form a ketoamine (7).

-

Formation of the Active Inhibitor: This ketoamine intermediate is then hydrated at the 3-position to generate a 3-geminal diol iminosugar (3-GDI) (8), a novel and potent class of glycosidase inhibitor[1].

It is these breakdown products, the hemiaminal and particularly the 3-GDI, that are responsible for the potent inhibition of β-glucuronidases and heparanase[1].

Structural Basis of Inhibition

The efficacy of the 3-GDI inhibitor stems from its ability to be well-accommodated within the active sites of target enzymes, forming key hydrogen bond interactions.

Binding to Human Heparanase (HPSE)

In the active site of HPSE, the galacto-configured 3-GDI breakdown product (compound 8 ) establishes multiple hydrogen bonds critical for its inhibitory function. The two hydroxyl groups at the 3-position are particularly important. The β-face hydroxyl interacts with Asp62 and the backbone nitrogen of Thr97. Concurrently, the α-face hydroxyl is positioned to form hydrogen bonds with the catalytic nucleophile, Glu343, and with Asp62. This network of interactions anchors the inhibitor firmly within the active site, preventing substrate binding and catalysis.

Binding to β-Glucuronidases

Structural studies with bacterial β-glucuronidases, such as Acidobacterium capsulatum β-glucuronidase (AcGH79), reveal a similar binding mode for the 3-GDI inhibitors. The gluco-configured 3-GDI (compound 9 ) was found to be a more potent inhibitor of these bacterial enzymes than its galacto-counterpart. This is attributed to its stereochemistry more closely mimicking the natural substrate. A key interaction observed is an additional hydrogen bond formed between the axial hydroxyl group at the 3-position and the catalytic nucleophile of the enzyme. This interaction is believed to compensate for the energetic penalty of desolvating the hydroxyl group upon binding.

Quantitative Analysis of Inhibitory Potency

The inhibitory activities of this compound and its synthetically prepared, stable breakdown products have been quantified against several glycosidases. The data underscores the potency of the 3-GDI and isofagomine derivatives.

| Enzyme Target | Inhibitor | Configuration | Constant | Value |

| A. capsulatum β-glucuronidase (AcGH79) | 3-GDI (8 ) | galacto | Ki | 5.8 ± 0.5 µM |

| 3-GDI (9 ) | gluco | Ki | 520 ± 30 nM | |

| Isofagomine (10 ) | galacto | Ki | 1.5 ± 0.4 µM | |

| Isofagomine (11 ) | gluco | Ki | 22 ± 3 nM | |

| E. coli β-glucuronidase (EcGusB) | 3-GDI (8 ) | galacto | Ki | 137 ± 3 µM |

| 3-GDI (9 ) | gluco | Ki | 28 ± 1 µM | |

| Isofagomine (10 ) | galacto | Ki | 23 ± 3 µM | |

| Isofagomine (11 ) | gluco | Ki | 1.5 ± 0.3 µM | |

| Human β-glucuronidase (HsGUSB) | 3-GDI (8 ) | galacto | IC50 | 4 ± 2 µM |

| 3-GDI (9 ) | gluco | IC50 | 1.7 ± 0.2 µM | |

| Isofagomine (10 ) | galacto | IC50 | 0.70 ± 0.04 µM | |

| Isofagomine (11 ) | gluco | IC50 | 0.60 ± 0.06 µM | |

| Human Heparanase (HPSE) | 3-GDI (8 ) | galacto | IC50 | 27 ± 3 µM |

| 3-GDI (9 ) | gluco | IC50 | 200 ± 80 µM | |

| Isofagomine (10 ) | galacto | IC50 | 8 ± 1 µM | |

| Isofagomine (11 ) | gluco | IC50 | 80 ± 20 µM | |

| Human Cytosolic Sialidase (NEU2), pH 4.0 | This compound | N/A | Ki | 150 µM |

| Human Cytosolic Sialidase (NEU2), pH 6.0 | This compound | N/A | Ki | 250 µM |

Data sourced from Chen et al., J. Am. Chem. Soc. 2024 and Pan et al., Glycobiology 2013.

Experimental Protocols

The elucidation of this compound's mechanism involved a combination of NMR spectroscopy, enzyme kinetics, and X-ray crystallography.

NMR Spectroscopy for Inhibitor Stability

To verify that this compound was not degrading spontaneously under assay conditions, but rather in the presence of the enzyme, Nuclear Magnetic Resonance (NMR) spectroscopy was employed.

-

Protocol Outline:

-

A solution of this compound is prepared in a buffer mimicking the conditions of the enzymatic assay (e.g., specified pH, temperature).

-

A baseline 1H NMR spectrum is acquired to serve as a control, confirming the purity of the compound.

-

The sample is incubated under assay conditions for a prolonged period (e.g., 18 hours).

-

A second 1H NMR spectrum is acquired. Comparison with the baseline spectrum reveals any spontaneous degradation.

-

To test for enzyme-facilitated degradation, the target enzyme (e.g., human heparanase) is added to the NMR sample containing this compound, and spectra are acquired over time to monitor the appearance of new peaks corresponding to the breakdown products.

-

Enzyme Inhibition Assays for Kinetic Characterization

To determine the inhibitory potency (Ki and IC50 values) of the synthesized breakdown products, standard enzyme inhibition assays were performed.

-

Protocol Outline:

-

Reactions are set up in microplates, containing a buffer solution, the target enzyme (e.g., AcGH79 or HPSE), and a suitable chromogenic or fluorogenic substrate.

-

A range of concentrations of the inhibitor (e.g., compounds 8-11 ) is added to the wells.

-

The reaction is initiated, and the rate of product formation is measured by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

For Ki determination, this process is repeated across a range of substrate concentrations.

-

Data Analysis:

-

IC50 values are determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

-

Ki values and the mode of inhibition are determined by analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots, where changes in Vmax and Km in the presence of the inhibitor are assessed.

-

-

X-ray Crystallography for Structural Determination

The definitive evidence for the pro-inhibitor mechanism was obtained through X-ray crystallography, which provided high-resolution structures of the inhibitors bound within the enzyme active sites.

-

Protocol Outline:

-

Crystallization: The target enzymes (e.g., HPSE, AcGH79) are purified and crystallized using vapor diffusion or other standard techniques to obtain high-quality protein crystals.

-

Soaking: The obtained crystals are transferred to a solution containing a high concentration of this compound. The inhibitor (and its in situ generated breakdown products) diffuses into the crystal lattice and binds to the enzyme's active site.

-

Data Collection: The soaked crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map. The molecular model of the enzyme-inhibitor complex is built into this map and refined to yield the final, high-resolution atomic coordinates, revealing the precise interactions between the inhibitor and the active site residues.

-

Conclusion and Future Directions

The elucidation of this compound's mechanism as a pro-inhibitor marks a significant advancement in the understanding of glycosidase inhibitors. It reveals that the observed biological activity of a compound may be due to more potent, in situ generated species. This discovery, identifying hemiaminals and 3-geminal diol iminosugars as the true active molecules, opens new avenues for rational drug design. Future research can focus on modifying the this compound scaffold to control the rate of breakdown, potentially leading to the development of inhibitors with improved pharmacokinetic properties or enhanced selectivity for specific glycosidase targets implicated in diseases such as cancer and viral infections.

References

Siastatin B: A Pro-Inhibitor Strategy for Potent Glycosidase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siastatin B, a natural iminosugar product, is a potent inhibitor of a broad spectrum of glycosidases, including sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases.[1][2] While its inhibitory activity against sialidases is direct, its mode of action against β-glucuronidases and heparanase is more complex, functioning as a pro-inhibitor.[1][2][3] This guide delves into the mechanism of this compound as a pro-inhibitor, detailing its conversion into highly active breakdown products. It provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for enzyme assays, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers engaged in the study of glycosidase inhibitors and the development of novel therapeutics targeting enzymes implicated in cancer, inflammation, and viral infections.[1][4]

The Pro-Inhibitor Concept: this compound's Unique Mechanism of Action

While this compound is a potent competitive inhibitor of various sialidases (neuraminidases) due to its structural resemblance to sialic acid, its inhibitory effect on β-glucuronidases and heparanase is indirect.[4][5] Under physiological or in vitro assay conditions, this compound undergoes a pH-dependent decomposition and rearrangement.[3] This breakdown generates two key active metabolites: a hemiaminal, galacturonic-noeuromycin, and a 3-geminal diol iminosugar (3-GDI).[1][2][3] These breakdown products, rather than the parent this compound molecule, are the potent inhibitors of β-glucuronidases and heparanase.[1][2][3] Crystallographic studies have confirmed the presence of these breakdown products within the active sites of these enzymes.[1][3]

This pro-inhibitor characteristic presents a novel strategy for targeted drug delivery and activation. The potential exists to develop derivatives of this compound that are stable in circulation but are activated at specific pathological sites characterized by conditions that favor their breakdown into the active inhibitory species.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its active breakdown products has been quantified against several key glycosidases. The following tables summarize the available Ki and IC50 values, providing a basis for comparative analysis.

Table 1: Inhibitory Activity of this compound against Sialidases

| Enzyme Source | Inhibition Value (Ki / IC50) | Reference |

| Viral, Bacterial, and Human Sialidases | Micromolar potency | [4][5] |

| Streptomyces Sialidase | Potent inhibitor (specific value not detailed) | [6] |

| Clostridium perfringens Sialidase | Active inhibitor (specific value not detailed) | [6] |

Note: Specific Ki or IC50 values for this compound against a broad panel of individual sialidases are not extensively reported in the reviewed literature, but its general potency is well-established.

Table 2: Inhibitory Activity of this compound Breakdown Products against β-Glucuronidases and Heparanase

| Inhibitor | Target Enzyme | Enzyme Source | Inhibition Value (Ki) | Reference |

| 3-geminal diol iminosugar (galacto-configured) | β-Glucuronidase | Acidobacterium capsulatum (AcGH79) | 5.8 ± 0.5 μM | [5] |

| 3-geminal diol iminosugar (galacto-configured) | β-Glucuronidase | Escherichia coli (EcGusB) | 137 ± 3 μM | [5] |

| 3-geminal diol iminosugar (gluco-configured) | β-Glucuronidase | Acidobacterium capsulatum (AcGH79) | 1.1 ± 0.1 μM | [5] |

| 3-geminal diol iminosugar (gluco-configured) | β-Glucuronidase | Escherichia coli (EcGusB) | 3.5 ± 0.2 μM | [5] |

| Galacturonic-isofagomine | β-Glucuronidase | Acidobacterium capsulatum (AcGH79) | 0.8 ± 0.1 μM | [5] |

| Galacturonic-isofagomine | β-Glucuronidase | Escherichia coli (EcGusB) | 20 ± 1 μM | [5] |

| Glucuronic-isofagomine | β-Glucuronidase | Acidobacterium capsulatum (AcGH79) | 0.20 ± 0.02 μM | [5] |

| Glucuronic-isofagomine | β-Glucuronidase | Escherichia coli (EcGusB) | 1.1 ± 0.1 μM | [5] |

| Inhibitor | Target Enzyme | Enzyme Source | Inhibition Value (IC50) | Reference |

| 3-geminal diol iminosugar (galacto-configured) | Heparanase | Human (HPSE) | > 250 μM | [5] |

| 3-geminal diol iminosugar (gluco-configured) | Heparanase | Human (HPSE) | 180 ± 20 μM | [5] |

| Galacturonic-isofagomine | Heparanase | Human (HPSE) | 110 ± 10 μM | [5] |

| Glucuronic-isofagomine | Heparanase | Human (HPSE) | 2.5 ± 0.3 μM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Neuraminidase (Sialidase) Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of compounds against neuraminidase activity using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][7]

Materials:

-

Neuraminidase enzyme (e.g., from Clostridium perfringens or recombinant human neuraminidase)

-

This compound or other test inhibitors

-

MUNANA substrate (Sigma-Aldrich)

-

4-Methylumbelliferone (4-MU) standard (Sigma-Aldrich)

-

Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.1 M Glycine-NaOH, pH 10.4

-

96-well black microplates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of MUNANA in assay buffer (e.g., 1 mM).

-

Prepare a stock solution of 4-MU in assay buffer for generating a standard curve.

-

Prepare serial dilutions of this compound or test inhibitors in assay buffer.

-

-

Enzyme Titration:

-

Perform a serial dilution of the neuraminidase enzyme in assay buffer to determine the optimal concentration that yields a linear reaction rate for the duration of the assay.

-

-

Inhibition Assay:

-

To each well of a 96-well plate, add 25 µL of assay buffer.

-

Add 25 µL of the appropriate inhibitor dilution (or buffer for control wells).

-

Add 25 µL of the diluted neuraminidase enzyme to all wells except for the substrate blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Generate a standard curve using the 4-MU dilutions to convert relative fluorescence units (RFU) to the amount of product formed.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

β-Glucuronidase Inhibition Assay (Spectrophotometric)

This protocol describes a colorimetric assay for β-glucuronidase activity using p-nitrophenyl-β-D-glucuronide (PNPG) as a substrate.[6][8]

Materials:

-

β-Glucuronidase enzyme (e.g., from E. coli or bovine liver)

-

This compound breakdown products or other test inhibitors

-

p-Nitrophenyl-β-D-glucuronide (PNPG)

-

Assay Buffer: 0.1 M Sodium acetate buffer, pH 4.5

-

Stop Solution: 0.2 M Sodium carbonate

-

96-well clear microplates

-

Spectrophotometer (405 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PNPG in assay buffer (e.g., 10 mM).

-

Prepare serial dilutions of the test inhibitors in assay buffer.

-

-

Enzyme Titration:

-

Determine the optimal enzyme concentration that provides a linear rate of product formation.

-

-

Inhibition Assay:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the inhibitor dilution (or buffer for control).

-

Add 25 µL of the diluted β-glucuronidase enzyme.

-

Pre-incubate at 37°C for 10 minutes.

-

Start the reaction by adding 50 µL of the PNPG substrate solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding 50 µL of the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 or Ki value as described for the neuraminidase assay.

-

Heparanase Inhibition Assay (Colorimetric)

This assay is based on the ability of heparanase to degrade heparan sulfate, which in turn reduces the binding of basic fibroblast growth factor (bFGF) to a heparan sulfate-coated plate.

Materials:

-

Recombinant human heparanase (HPSE)

-

This compound breakdown products or other test inhibitors

-

Heparin-BSA coated 96-well plates

-

Biotinylated bFGF

-

Streptavidin-Peroxidase conjugate

-

TMB substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Microplate reader (450 nm)

Procedure:

-

Plate Preparation:

-

Coat a 96-well plate with heparin-BSA.

-

-

Inhibition Assay:

-

Add test inhibitors at various concentrations to the wells.

-

Add a fixed amount of heparanase to each well (except controls).

-

Incubate to allow for heparan sulfate degradation.

-

Wash the plate to remove the enzyme and degraded products.

-

-

Detection:

-

Add biotinylated bFGF to the wells and incubate to allow binding to the remaining intact heparan sulfate.

-

Wash the plate.

-

Add streptavidin-peroxidase conjugate and incubate.

-

Wash the plate.

-

Add TMB substrate and incubate for color development.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm. A higher absorbance indicates more intact heparan sulfate and thus greater inhibition of heparanase.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows discussed in this guide.

This compound Breakdown and Pro-Inhibitor Mechanism

Caption: Breakdown of this compound into its active inhibitory metabolites.

Experimental Workflow for Demonstrating Pro-Inhibitor Activity

Caption: Workflow to confirm the pro-inhibitor nature of this compound.

Signaling Pathways Affected by Heparanase Inhibition

Caption: Key signaling pathways modulated by heparanase activity.

Conclusion and Future Directions

This compound represents a fascinating example of a pro-inhibitor, where the parent molecule undergoes conversion to more active species that target a different class of enzymes than the parent compound. This dual-inhibitory profile, directly targeting sialidases and indirectly inhibiting β-glucuronidases and heparanase, makes it a valuable tool for studying glycosidase function and a promising scaffold for the development of novel therapeutics.

Future research should focus on:

-

Synthesizing and evaluating this compound analogs: Modifications to the this compound structure could enhance its stability, improve its pharmacokinetic properties, and allow for more controlled release of the active breakdown products at target sites.

-

Elucidating the precise in vivo breakdown mechanism: A deeper understanding of the factors that trigger this compound degradation in a physiological context will be crucial for its therapeutic development.

-

Exploring the full therapeutic potential: Given the involvement of the target enzymes in a wide range of diseases, the therapeutic applications of this compound and its derivatives warrant further investigation in preclinical models of cancer, inflammation, and infectious diseases.

This guide provides a solid foundation for researchers and drug developers to understand and leverage the unique properties of this compound as a pro-inhibitor, paving the way for innovative approaches to glycosidase-targeted therapies.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.5. Neuraminidase Assay [bio-protocol.org]

- 8. scribd.com [scribd.com]

The Structure-Activity Relationship of Siastatin B Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Glycosidase Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Siastatin B derivatives for researchers, scientists, and drug development professionals. This compound, a natural product isolated from Streptomyces verticillus, is a potent inhibitor of several classes of glycosidases, including sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases.[1][2] Its broad-spectrum activity and unique chemical structure have made it a compelling target for the development of novel therapeutics. This document delves into the nuances of its mechanism, the inhibitory activities of its derivatives, and the experimental protocols crucial for their evaluation.

The Surprising Mechanism of Action: A Pro-Inhibitor Strategy

Initial assumptions about this compound's inhibitory mechanism against β-glucuronidases and heparanase were challenged by the observation that its bulky structure is not well-suited for the active sites of these enzymes.[1][2] Crystallographic studies have revealed a fascinating insight: this compound itself is not the direct inhibitor of these enzymes. Instead, it functions as a "pro-inhibitor," undergoing in-situ degradation to form two more active compounds: a hemiaminal, galacturonic-noeuromycin, and a 3-geminal diol iminosugar (3-GDI).[1][2] This discovery is pivotal to understanding the SAR of this compound and its derivatives, as the true inhibitory potency lies in the stability and formation of these breakdown products.

References

The Inhibitory Spectrum of Siastatin B Against Sialidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siastatin B, a natural product isolated from Streptomyces verticillus, is a potent and broad-spectrum inhibitor of sialidases (also known as neuraminidases). These enzymes play crucial roles in various biological and pathological processes, including viral infection, bacterial pathogenesis, and cancer progression, by cleaving terminal sialic acid residues from glycoconjugates. As a transition-state analog inhibitor, this compound mimics the oxocarbenium ion-like transition state of the sialidase-catalyzed reaction, leading to its effective inhibition of a wide range of sialidases from viral, bacterial, and human origins.[1][2][3] This technical guide provides an in-depth overview of the inhibitory spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Inhibition of Sialidases by this compound

The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of various sialidases by this compound. It is important to note that comprehensive quantitative data for this compound against a wide array of sialidases is not extensively documented in publicly available literature.

| Sialidase Source | Sialidase Type | IC50 (µM) | Ki (µM) | Conditions |

| Homo sapiens | NEU2 (Cytosolic) | 71 | 150 | pH 4.0 |

| Homo sapiens | NEU2 (Cytosolic) | 284 | 250 | pH 6.0 |

| Clostridium perfringens | NanH | >1000 | - | - |

| Clostridium perfringens | NanI | 150 | - | - |

| Clostridium perfringens | NanJ | 500 | - | - |

| Streptococcus pneumoniae | NanB | Similar to Neu5Ac2en (micromolar range) | - | - |

Experimental Protocols

The determination of the inhibitory activity of this compound against sialidases can be performed using various methods, with fluorometric and High-Performance Liquid Chromatography (HPLC)-based assays being the most common.

Fluorometric Sialidase Inhibition Assay

This method utilizes a fluorogenic substrate, typically 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA), which upon cleavage by a sialidase, releases the highly fluorescent 4-methylumbelliferone (4-MU). The increase in fluorescence is directly proportional to the enzyme activity.

Materials:

-

Sialidase enzyme (from desired source)

-

This compound (or other test inhibitor)

-

4-Methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA) substrate

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH adjusted to the optimum for the specific sialidase)

-

Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the sialidase enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank: Assay buffer only.

-

Control (No Inhibitor): Sialidase enzyme and assay buffer.

-

Inhibitor Wells: Sialidase enzyme and the various dilutions of this compound.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the 4-MU-NANA substrate to all wells except the blank. The final substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for 4-MU-NANA.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding the stop solution to all wells.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-MU (e.g., Ex: 365 nm, Em: 445 nm).

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at multiple substrate concentrations and analyze the data using methods such as Dixon plots or non-linear regression analysis of the Michaelis-Menten equation.

-

HPLC-Based Sialidase Inhibition Assay

This method is particularly useful for natural substrates and provides a direct measure of the released sialic acid.

Materials:

-

Sialidase enzyme

-

This compound

-

Sialoglycoconjugate substrate (e.g., fetuin, gangliosides)

-

Assay Buffer

-

Derivatizing agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)

-

HPLC system with a fluorescence detector and a suitable column (e.g., C18)

Procedure:

-

Enzymatic Reaction:

-

Set up reaction mixtures containing the sialidase enzyme, the sialoglycoconjugate substrate, and varying concentrations of this compound in the appropriate assay buffer.

-

Include control reactions without the inhibitor.

-

Incubate the reactions at 37°C for a defined period.

-

Terminate the reaction, for example, by heat inactivation or addition of a quenching agent.

-

-

Derivatization of Released Sialic Acid:

-

To the reaction mixtures, add the DMB derivatizing solution.

-

Incubate at a specific temperature (e.g., 50-60°C) for a set time to allow for the formation of a fluorescent derivative of the released sialic acid.

-

-

HPLC Analysis:

-

Inject the derivatized samples into the HPLC system.

-

Separate the fluorescently labeled sialic acid from other components on the column using an appropriate mobile phase.

-

Detect the fluorescent derivative using a fluorescence detector.

-

-

Data Analysis:

-

Quantify the amount of released sialic acid by comparing the peak area to a standard curve of known sialic acid concentrations.

-

Calculate the percentage of inhibition and determine the IC50 and Ki values as described in the fluorometric assay protocol.

-

Mandatory Visualizations

Caption: Workflow for a fluorometric sialidase inhibition assay.

Caption: Competitive inhibition mechanism of this compound on sialidases.

Conclusion

This compound stands out as a versatile and potent inhibitor of a wide array of sialidases. Its broad inhibitory spectrum makes it an invaluable tool for studying the roles of sialidases in various biological systems and a promising lead compound for the development of therapeutics targeting sialidase-mediated pathologies. While the available quantitative data provides a solid foundation, further comprehensive studies are warranted to fully elucidate the inhibitory profile of this compound against a broader range of viral, bacterial, and human sialidases. The standardized protocols provided herein offer a robust framework for conducting such investigations, which will undoubtedly contribute to a deeper understanding of sialobiology and the development of novel therapeutic strategies.

References

- 1. [Enzyme assay of sialidases]:Glycoscience Protocol Online Database [jcggdb.jp]

- 2. Enzyme assay for mammalian sialidases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide on the Putative Biosynthesis of Siastatin B in Streptomyces

Disclaimer: The biosynthetic pathway of Siastatin B in Streptomyces has not been fully elucidated in publicly available scientific literature. Therefore, this document presents a hypothetical pathway based on established principles of secondary metabolism in Streptomyces and analogous biosynthetic pathways of related compounds. The experimental protocols provided are general methods that would be applicable to the study of such a pathway. All quantitative data is illustrative, as specific data for this compound biosynthesis is not available.

Introduction

This compound is a potent inhibitor of glycoside hydrolases, including sialidases, and was first isolated from Streptomyces verticillus.[1][2] Its unique piperidine carboxylate structure suggests a complex biosynthetic origin, likely involving a specialized secondary metabolic pathway. This guide provides a speculative overview of the core biosynthetic steps, potential enzymatic machinery, and the experimental approaches required to fully characterize the pathway.

Hypothetical Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound is envisioned to proceed through a pathway that combines elements of amino acid metabolism and polyketide synthesis, a common theme in the generation of complex alkaloids in Streptomyces. The central piperidine ring is likely derived from L-lysine, which undergoes a series of modifications including cyclization, oxidation, and acylation.

Core Intermediates and Enzymatic Steps:

-

Initiation: The pathway is proposed to start with the activation of L-lysine.

-

Cyclization and Dehydrogenation: The activated lysine would undergo cyclization to form a piperidine ring intermediate.

-

Carboxylation: Introduction of a carboxyl group.

-

N-Acetylation: The final step would involve the transfer of an acetyl group to the piperidine nitrogen.

A diagram illustrating this hypothetical pathway is presented below.

Quantitative Data (Illustrative)

As no specific quantitative data for this compound biosynthesis has been published, the following table provides an example of the types of data that would be collected in such a study.

| Parameter | Value | Units | Experimental Context |

| Precursor Uptake | |||

| L-Lysine Consumption | 5.2 ± 0.4 | mmol/g dry cell weight | Fed-batch fermentation of S. verticillus |

| Acetyl-CoA Pool | 1.8 ± 0.2 | nmol/mg protein | Intracellular metabolite analysis during stationary phase |

| Enzyme Kinetics (Putative N-Acetyltransferase) | |||

| Km (Piperidine Carboxylate) | 150 ± 25 | µM | In vitro assay with purified recombinant enzyme |

| Km (Acetyl-CoA) | 80 ± 15 | µM | In vitro assay with purified recombinant enzyme |

| Vmax | 25 ± 3 | nmol/min/mg protein | In vitro assay with purified recombinant enzyme |

| Product Yield | |||

| This compound Titer | 120 ± 15 | mg/L | Optimized fermentation conditions in a 5L bioreactor |

| Specific Productivity | 0.05 ± 0.01 | mg/g dry cell weight/h | Calculated during the exponential growth phase |

Experimental Protocols

The full characterization of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for this research.

1. Identification of the this compound Biosynthetic Gene Cluster (BGC)

-

Objective: To locate the genes responsible for this compound biosynthesis in the Streptomyces verticillus genome.

-

Methodology: Genome Mining

-

DNA Extraction and Sequencing: High-quality genomic DNA will be extracted from a pure culture of S. verticillus. The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a complete and accurate genome sequence.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters).[3][4] These tools identify putative BGCs based on the presence of key enzyme-encoding genes (e.g., non-ribosomal peptide synthetases, polyketide synthases, tailoring enzymes like acetyltransferases).

-

Candidate Gene Cluster Identification: BGCs containing genes homologous to those involved in piperidine alkaloid biosynthesis (e.g., lysine cyclases, dehydrogenases, carboxylases, and N-acetyltransferases) will be prioritized as candidate this compound clusters.

-

2. Functional Characterization of Biosynthetic Genes

-

Objective: To confirm the role of candidate genes in this compound biosynthesis.

-

Methodology: Gene Knockout and Heterologous Expression

-

Gene Inactivation: Targeted gene knockouts of key putative biosynthetic genes (e.g., the N-acetyltransferase) will be performed in S. verticillus using CRISPR/Cas9-based methods or traditional homologous recombination.

-

Metabolite Analysis: The resulting mutant strains will be fermented, and the culture extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound and any potential intermediates. The disappearance of this compound in a mutant strain would confirm the involvement of the knocked-out gene.

-

Heterologous Expression: The entire putative BGC will be cloned into a suitable expression vector and introduced into a genetically tractable, heterologous host such as Streptomyces coelicolor or Streptomyces albus.[5] Production of this compound by the heterologous host will definitively link the cloned gene cluster to its biosynthesis.

-

3. In Vitro Enzyme Assays

-

Objective: To characterize the biochemical function and kinetics of the enzymes in the pathway.

-

Methodology: Recombinant Protein Expression and Activity Assays

-

Gene Cloning and Protein Expression: Individual biosynthetic genes will be cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The recombinant proteins will be overexpressed in E. coli and purified using affinity chromatography.

-

Enzyme Activity Assay (Example: Putative N-Acetyltransferase):

-

The assay mixture will contain the purified enzyme, the putative piperidine carboxylate substrate, and Acetyl-CoA in a suitable buffer.

-

The reaction will be incubated at an optimal temperature and pH.

-

The formation of this compound will be monitored over time using HPLC-MS.

-

Kinetic parameters (Km and Vmax) will be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

-

Conclusion

While the precise biosynthetic pathway of this compound in Streptomyces remains to be experimentally validated, this guide provides a robust framework for its elucidation. The combination of genome mining, genetic manipulation, and in vitro biochemical analysis will be crucial in uncovering the enzymatic logic behind the formation of this important glycosidase inhibitor. Such knowledge will not only provide fundamental insights into the biosynthesis of piperidine alkaloids but also open avenues for the engineered production of this compound and novel analogues with potentially enhanced therapeutic properties.

References

- 1. N-Acetyl-Cysteinylated Streptophenazines from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.wur.nl [research.wur.nl]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthetic Potential of Streptomyces Rationalizes Genome-Based Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of biosynthetic gene clusters from metagenomic libraries using PPTase complementation in a Streptomyces host - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining the IC50 Value of Siastatin B for Target Glycosidases

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siastatin B is a potent, broad-spectrum inhibitor of various glycosidases, a class of enzymes crucial in numerous biological processes.[1][2] Its inhibitory activity extends to several key enzymes, including sialidases (neuraminidases), β-D-glucuronidases, N-acetyl-glucosaminidases, and heparanases.[1][3] The mechanism of inhibition by this compound is complex and may involve the in situ formation of more direct inhibitory molecules, such as a hemiaminal or a 3-geminal diol iminosugar.[2] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a target glycosidase, using a fluorescence-based enzymatic assay. The IC50 value is a critical parameter for characterizing the potency of an inhibitor.[4]

Principle of the Assay

The IC50 value is determined by measuring the enzymatic activity of a target glycosidase at various concentrations of this compound. This protocol utilizes a fluorogenic substrate that is cleaved by the enzyme to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. By plotting the enzyme activity against the logarithm of the this compound concentration, a dose-response curve is generated, from which the IC50 value can be calculated.[5][6] This value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.[4]

Materials and Reagents

-

Enzyme: Purified target glycosidase (e.g., human β-glucuronidase (GUSB) or influenza neuraminidase).

-

Inhibitor: this compound.

-

Substrate:

-

Assay Buffer: Buffer composition is enzyme-dependent.

-

Stop Solution: e.g., 0.2 M Glycine-NaOH, pH 10.4.

-

Instrumentation: Fluorescence microplate reader.

-

Other: Black, flat-bottom 96-well microplates, multichannel pipettes, sterile tubes, and tips.

Experimental Protocols

This section details the protocols for determining the IC50 of this compound against two representative glycosidases: β-glucuronidase and neuraminidase.

Protocol 1: β-Glucuronidase (GUSB) Inhibition Assay

-

Preparation of Reagents:

-

Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.4.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer.

-

This compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.

-

Enzyme Solution: Dilute the purified human β-glucuronidase (GUSB) in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Solution: Prepare a working solution of 4-MUG in the assay buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) of the enzyme for the substrate.

-

-

Assay Procedure:

-

Add a fixed volume of the enzyme solution to each well of a black 96-well microplate.

-

Add an equal volume of the different this compound dilutions to the respective wells. Include a control well with assay buffer instead of the inhibitor (for 100% activity) and a blank well with assay buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed volume of the 4-MUG substrate solution to all wells.

-

Incubate the plate at 37°C, protected from light.

-

After a specific incubation time (e.g., 30-60 minutes), stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

-

Protocol 2: Neuraminidase Inhibition Assay

-

Preparation of Reagents:

-

Assay Buffer: Prepare MES buffer with 4 mM CaCl2, pH 6.5.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer.

-

This compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer.

-

Enzyme Solution: Dilute the purified neuraminidase in the assay buffer to a working concentration.

-

Substrate Solution: Prepare a working solution of MUNANA in the assay buffer.[5]

-

-

Assay Procedure:

-

The procedure is analogous to the β-glucuronidase assay.

-

Add enzyme and this compound dilutions to the wells and pre-incubate.

-

Initiate the reaction by adding the MUNANA substrate.[5]

-

Incubate at 37°C.

-

Stop the reaction with a suitable stop solution.

-

Measure fluorescence with excitation at ~355 nm and emission at ~460 nm.[5]

-

Data Presentation and Analysis

The raw fluorescence data is first corrected by subtracting the blank values. The percent inhibition for each this compound concentration is then calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))

A dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[8][9]

Example Data: Inhibition of Human β-Glucuronidase (GUSB) by a this compound Analog

The following table presents example data for the inhibition of human β-glucuronidase by a synthetic analog of a this compound breakdown product. This data is illustrative and serves as a template for presenting experimental results.

| This compound Analog Conc. (µM) | % Inhibition |

| 0.01 | 5.2 |

| 0.03 | 15.8 |

| 0.1 | 35.1 |

| 0.3 | 48.9 |

| 1.0 | 65.4 |

| 3.0 | 82.1 |

| 10.0 | 95.3 |

| 30.0 | 98.7 |

IC50 Value: Based on the sigmoidal curve fit of the data above, the calculated IC50 value for this this compound analog against GUSB is approximately 0.35 µM . Actual IC50 values for this compound itself against GUSB have been reported in the low to submicromolar range.[3]

Visualizations

Signaling Pathway

Caption: Enzyme inhibition by this compound.

Experimental Workflow

Caption: Workflow for IC50 determination.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the IC50 value of this compound against target glycosidases. The fluorescence-based assays described are robust, sensitive, and adaptable for high-throughput screening. Accurate determination of the IC50 is fundamental for understanding the inhibitory potency of this compound and is a critical step in the evaluation of its therapeutic potential.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

Application Notes and Protocols for Employing Siastatin B in Viral Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Siastatin B, a potent neuraminidase inhibitor, to investigate the critical processes of viral entry and replication. This document outlines the mechanism of action of this compound, offers detailed protocols for key virological assays, and presents a framework for interpreting the resulting data.

Introduction to this compound

This compound is a natural iminosugar that acts as a broad-spectrum inhibitor of sialidases, also known as neuraminidases.[1] It functions as a structural analogue of sialic acid, the natural substrate for neuraminidase enzymes. Viral neuraminidases are crucial for the life cycle of many enveloped viruses, such as influenza, parainfluenza, and Newcastle disease virus. These enzymes facilitate the release of newly formed viral particles from the surface of infected host cells by cleaving sialic acid residues, thereby preventing viral aggregation and promoting spread to new cells.[2] By competitively inhibiting viral neuraminidase, this compound effectively halts this process, leading to a reduction in viral replication and propagation. This compound has been shown to inhibit a wide range of viral, bacterial, and human sialidases with micromolar potency.[1]

Mechanism of Action: Inhibition of Viral Neuraminidase

The primary mechanism by which this compound impedes viral replication is through the competitive inhibition of viral neuraminidase. The binding of this compound to the active site of the neuraminidase enzyme prevents it from cleaving terminal sialic acid residues on the host cell surface and on newly formed virions. This inhibition results in the aggregation of progeny virions at the cell surface, preventing their release and subsequent infection of neighboring cells.

Caption: Mechanism of this compound in inhibiting viral release.

Quantitative Data

While specific IC50 values for this compound against a wide range of viral neuraminidases are not extensively published, its inhibitory activity is consistently reported to be in the micromolar range. Researchers should empirically determine the optimal concentration for their specific virus and cell system through dose-response experiments. The following table provides a general reference for the expected potency of neuraminidase inhibitors.

| Inhibitor | Virus Target | Assay Type | Reported IC50 Range |

| This compound | Various Viral Sialidases | Neuraminidase Inhibition | Micromolar (µM) |

| Zanamivir | Influenza A and B | Neuraminidase Inhibition | Nanomolar (nM) to low µM |

| Oseltamivir Carboxylate | Influenza A and B | Neuraminidase Inhibition | Nanomolar (nM) to low µM |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on viral entry and replication.

Neuraminidase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of viral neuraminidase.

Materials:

-

Purified viral neuraminidase or virus stock

-

This compound

-

Fluorogenic neuraminidase substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of this compound in assay buffer to create a dose-response curve (e.g., ranging from 0.1 µM to 100 µM).

-

Prepare the MUNANA substrate solution in assay buffer according to the manufacturer's instructions.

-

Dilute the purified neuraminidase or virus stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay. This should be determined in a preliminary experiment.

-

-

Assay Setup:

-

In a 96-well black microplate, add a fixed volume of the diluted neuraminidase/virus to each well.

-

Add an equal volume of the serially diluted this compound solutions to the respective wells. Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control (assay buffer instead of enzyme).

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm for MUNANA).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Caption: Workflow for a Neuraminidase Inhibition Assay.

Plaque Reduction Assay

This cell-based assay determines the effect of this compound on the ability of a virus to form plaques, which is a measure of infectious virus particles.

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza virus)

-

Virus stock

-

This compound

-

Cell culture medium

-

Overlay medium (e.g., containing low-melting-point agarose or Avicel)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Protocol:

-

Cell Seeding:

-

Seed the host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

-

Virus Dilution and Infection:

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral attachment.

-

-

This compound Treatment:

-

Prepare different concentrations of this compound in the overlay medium. A dose-response range should be tested to determine the EC50 (effective concentration that inhibits plaque formation by 50%).

-

After the 1-hour infection period, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a "no inhibitor" control.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution like 10% formalin.

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the "no inhibitor" control.

-

Plot the percentage of plaque reduction against the logarithm of the this compound concentration to determine the EC50 value.

-

Caption: Workflow for a Plaque Reduction Assay.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced from infected cells in the presence of an inhibitor.

Materials:

-

Susceptible host cell line

-

Virus stock

-

This compound

-

Cell culture medium

-

96-well cell culture plates

Protocol:

-

Cell Seeding and Infection:

-

Seed host cells in a 96-well plate and grow to confluency.

-

Infect the cells with a known MOI of the virus (e.g., 0.01-0.1) for 1 hour at 37°C.

-

-

This compound Treatment:

-

After infection, remove the virus inoculum and wash the cells.

-

Add fresh medium containing serial dilutions of this compound to the wells. Include a "no inhibitor" control.

-

-

Incubation:

-

Incubate the plates at 37°C for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

-

-

Harvesting Progeny Virus:

-

At the end of the incubation period, collect the cell culture supernatants from each well. These supernatants contain the progeny virions.

-

-

Titration of Progeny Virus:

-

Determine the viral titer in each supernatant sample using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

-

Data Analysis:

-

Calculate the reduction in viral yield (in PFU/mL or TCID50/mL) for each this compound concentration compared to the "no inhibitor" control.

-

Plot the viral yield against the this compound concentration to determine the concentration that results in a significant reduction in viral production.

-

Caption: Workflow for a Viral Yield Reduction Assay.

Conclusion

This compound is a valuable tool for investigating the roles of viral neuraminidases in the processes of viral entry and replication. The protocols provided in these application notes offer a solid foundation for researchers to design and execute experiments to elucidate the antiviral effects of this compound. Due to the variability between different viruses and cell systems, it is crucial to perform dose-response experiments to determine the optimal working concentration of this compound for each specific application. The insights gained from these studies can contribute significantly to our understanding of viral pathogenesis and aid in the development of novel antiviral therapeutics.

References

Application Notes and Protocols for Siastatin B in Glycoconjugate Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Siastatin B, a potent glycosidase inhibitor, in glycoconjugate research. This document includes a summary of its inhibitory activity, detailed experimental protocols for both in vitro and cell-based assays, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

This compound is a natural product isolated from Streptomyces verticillus.[1] It is a powerful inhibitor of several classes of glycosidases, primarily sialidases (neuraminidases), but also β-d-glucuronidases and N-acetyl-glucosaminidases.[1][2] Its ability to mimic the transition state of the sialidase-catalyzed reaction makes it a valuable tool for studying the role of sialic acids in various biological processes.[2][3][4] Sialic acids are terminal monosaccharides on many glycoconjugates and are involved in cell-cell recognition, signaling, and pathogenesis.[3][5] Inhibition of sialidases by this compound can alter the sialylation status of cells and modulate these processes.[3] These notes provide detailed protocols for utilizing this compound to investigate its effects on enzyme activity and cellular functions.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits a broad range of inhibitory activity against sialidases from various sources, including viral, bacterial, and mammalian enzymes.[2][4][6] The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), can vary depending on the specific enzyme, substrate, and assay conditions such as pH.[6]

| Enzyme/Organism Source | Enzyme Type | Substrate | pH | IC50 (µM) | Ki (µM) | Reference |

| Human | Cytosolic Sialidase (NEU2) | 4-MU-NANA | 6.0 | 284 | 250 | [6] |

| Human | Cytosolic Sialidase (NEU2) | 4-MU-NANA | 4.0 | 71 | 150 | [6] |

| Rat | Cytosolic Sialidase (Liver) | - | - | 0.99 | - | [6] |

| Rat | Cytosolic Sialidase (Brain) | - | - | 0.99 | - | [6] |

| Rat | Cytosolic Sialidase (Mammary Gland) | - | - | 0.99 | - | [6] |

| Streptomyces | Sialidase | - | - | - | - | [3] |

| Clostridium perfringens | Sialidase | Sialolactose | ~6.0 | - | 17-43 | [3][6] |

| Viral | Sialidase | - | - | ~10 | - | [6] |

| Bacterial (general) | Sialidase | - | - | 27-80 | - | [6] |

Note: The IC50 and Ki values are dependent on experimental conditions. Researchers should consider these values as a starting point for determining the optimal concentration of this compound for their specific application.

Experimental Protocols

In Vitro Sialidase Activity Assay using a Fluorogenic Substrate

This protocol describes a method to determine the inhibitory activity of this compound against a sialidase using the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA).

Materials:

-

Purified sialidase

-

This compound

-

4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MU-NANA)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

-

Stop Solution (e.g., 0.5 M Sodium Carbonate, pH 10.5)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of sialidase to each well. Add the different concentrations of this compound to the respective wells. Include a control well with enzyme but no inhibitor. Incubate for 15-30 minutes at 37°C.

-

Initiate the Reaction: Add the 4-MU-NANA substrate to each well to start the reaction. The final substrate concentration should be at or below its Km value for the enzyme.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Measure Fluorescence: Read the fluorescence of the released 4-methylumbelliferone (4-MU) using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Analysis of Cell Surface Sialylation using Lectin Staining and Flow Cytometry

This protocol details how to assess the effect of this compound on the sialylation of cell surface glycoconjugates using fluorescently labeled lectins. Sambucus nigra agglutinin (SNA) specifically binds to α-2,6-linked sialic acids, while Maackia amurensis lectin II (MAL-II) binds to α-2,3-linked sialic acids.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Fluorescently labeled lectins (e.g., FITC-SNA, FITC-MAL-II)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) in complete culture medium for 24-72 hours. Include an untreated control.

-

Cell Harvesting and Fixation: For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. Wash the cells with cold PBS. Fix the cells with fixation buffer for 15-20 minutes at room temperature.

-

Washing and Blocking: Wash the fixed cells twice with PBS. Resuspend the cells in blocking buffer and incubate for 30 minutes at 4°C to minimize non-specific binding.

-

Lectin Staining: Aliquot the cells into tubes. Add the fluorescently labeled lectin (e.g., FITC-SNA or FITC-MAL-II) at a predetermined optimal concentration. Incubate for 30-60 minutes at 4°C in the dark. Include unstained cells and cells stained with an isotype control (if using antibody-based detection of biotinylated lectins) as controls.

-